N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
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Overview
Description
N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can be synthesized through various methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the ethanamine side chain.
2-(1H-Imidazol-1-yl)ethanamine: Similar but without the methyl group on the imidazole ring.
N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine: Similar but with an additional methyl group on the ethanamine side chain.
Uniqueness
N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethanamine side chain allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-methyl-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-6(8-2)7-9-4-5-10(7)3/h4-6,8H,1-3H3 |
InChI Key |
GKUWEEZDORVDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)NC |
Origin of Product |
United States |
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